![molecular formula C17H16ClNO3S B5056356 1-(1,3-benzoxazol-2-ylthio)-3-[(4-chlorobenzyl)oxy]-2-propanol](/img/structure/B5056356.png)
1-(1,3-benzoxazol-2-ylthio)-3-[(4-chlorobenzyl)oxy]-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-benzoxazol-2-ylthio)-3-[(4-chlorobenzyl)oxy]-2-propanol, also known as BBOTCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
1-(1,3-benzoxazol-2-ylthio)-3-[(4-chlorobenzyl)oxy]-2-propanol exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. It also inhibits the activity of lipoxygenase (LOX) enzymes, which are involved in the synthesis of leukotrienes. Additionally, 1-(1,3-benzoxazol-2-ylthio)-3-[(4-chlorobenzyl)oxy]-2-propanol has been shown to modulate the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects:
1-(1,3-benzoxazol-2-ylthio)-3-[(4-chlorobenzyl)oxy]-2-propanol has been reported to exhibit significant biochemical and physiological effects, including the inhibition of COX and LOX enzymes, modulation of signaling pathways, and antioxidant and free radical scavenging properties. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1,3-benzoxazol-2-ylthio)-3-[(4-chlorobenzyl)oxy]-2-propanol has several advantages for lab experiments, including its potent anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases. However, 1-(1,3-benzoxazol-2-ylthio)-3-[(4-chlorobenzyl)oxy]-2-propanol has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research on 1-(1,3-benzoxazol-2-ylthio)-3-[(4-chlorobenzyl)oxy]-2-propanol, including the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of various diseases, and the exploration of its mechanisms of action at the molecular level. Additionally, the development of novel 1-(1,3-benzoxazol-2-ylthio)-3-[(4-chlorobenzyl)oxy]-2-propanol derivatives with improved pharmacological properties is an area of active research.
Métodos De Síntesis
1-(1,3-benzoxazol-2-ylthio)-3-[(4-chlorobenzyl)oxy]-2-propanol can be synthesized using a multi-step process that involves the reaction of 2-aminophenol with chloroacetyl chloride to form 2-chloro-N-(2-hydroxyphenyl)acetamide. The resulting compound is then reacted with sodium methoxide to produce 2-methoxy-N-(2-hydroxyphenyl)acetamide, which is further reacted with 2-mercaptobenzoxazole and 4-chlorobenzyl chloride to yield 1-(1,3-benzoxazol-2-ylthio)-3-[(4-chlorobenzyl)oxy]-2-propanol.
Aplicaciones Científicas De Investigación
1-(1,3-benzoxazol-2-ylthio)-3-[(4-chlorobenzyl)oxy]-2-propanol has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit significant anti-inflammatory, analgesic, and antipyretic activities in various animal models. 1-(1,3-benzoxazol-2-ylthio)-3-[(4-chlorobenzyl)oxy]-2-propanol has also been shown to possess potent antioxidant and free radical scavenging properties, which make it a promising candidate for the treatment of oxidative stress-related diseases.
Propiedades
IUPAC Name |
1-(1,3-benzoxazol-2-ylsulfanyl)-3-[(4-chlorophenyl)methoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3S/c18-13-7-5-12(6-8-13)9-21-10-14(20)11-23-17-19-15-3-1-2-4-16(15)22-17/h1-8,14,20H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIXDUHOMCFEAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(COCC3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-ethylphenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5056273.png)
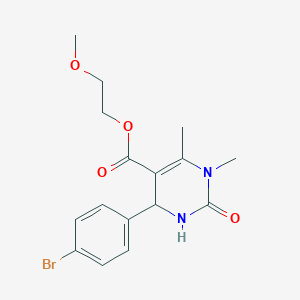
![(4S)-3-[2-(4-benzoyl-1-piperidinyl)-2-oxoethyl]-4-isopropyl-1,3-oxazolidin-2-one](/img/structure/B5056285.png)
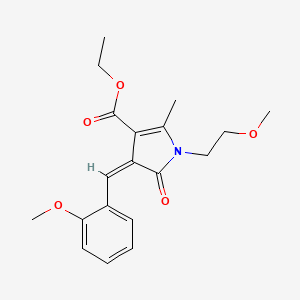
![5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5056308.png)
![3-(1,3-benzodioxol-4-yl)-4',4',6,6-tetramethyl-3,5,6,7-tetrahydro-2'H,4H,6'H-spiro[1-benzofuran-2,1'-cyclohexane]-2',4,6'-trione](/img/structure/B5056312.png)
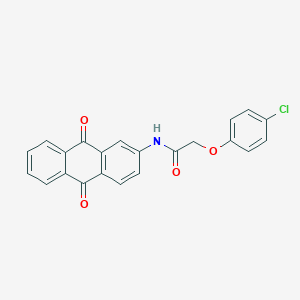
![1-cyclopentyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5056323.png)
![1-[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B5056324.png)
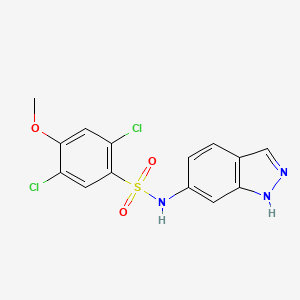
![[(2S)-1-(4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanoyl)-2-pyrrolidinyl]methanol](/img/structure/B5056338.png)
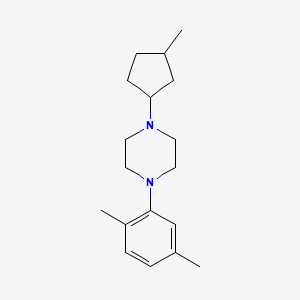
![isobutyl 2-{[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5056347.png)
![6-(benzyloxy)-3-[(dimethylamino)methyl]-2-methyl-4-quinolinol](/img/structure/B5056351.png)